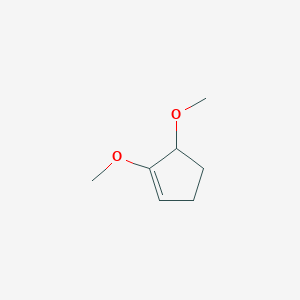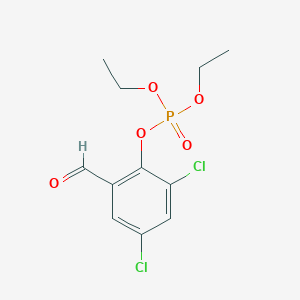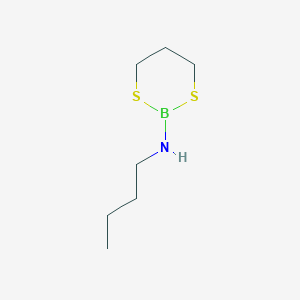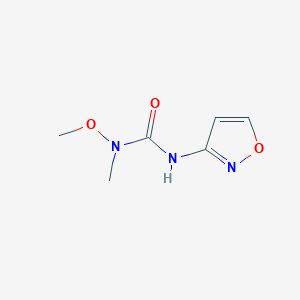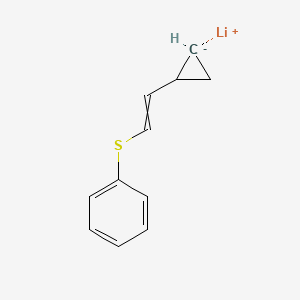
lithium;2-cyclopropylethenylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-cyclopropylethenylsulfanylbenzene is an organolithium compound that contains a lithium atom bonded to a 2-cyclopropylethenylsulfanylbenzene moiety. Organolithium compounds are known for their reactivity and are widely used in organic synthesis as strong bases and nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-cyclopropylethenylsulfanylbenzene typically involves the reaction of 2-cyclopropylethenylsulfanylbenzene with lithium metal. This reaction is usually carried out in an anhydrous solvent such as hexane or diethyl ether to prevent the highly reactive lithium from reacting with moisture. The reaction is typically performed under an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of lithium metal and the use of large-scale reactors to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-cyclopropylethenylsulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides (R-X) or acyl chlorides (R-COCl) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Lithium;2-cyclopropylethenylsulfanylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;2-cyclopropylethenylsulfanylbenzene involves the nucleophilic addition of the lithium atom to electrophilic centers. The lithium atom acts as a strong base, deprotonating acidic protons and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Lithium;2-cyclopropylethenylsulfanylbenzene: shares similarities with other organolithium compounds such as n-butyllithium and phenyllithium.
Grignard Reagents: Compounds like methylmagnesium bromide (CH₃MgBr) and phenylmagnesium bromide (C₆H₅MgBr) are similar in their reactivity and applications.
Uniqueness
Reactivity: this compound is unique in its reactivity due to the presence of the cyclopropylethenylsulfanyl group, which can influence the electronic properties and steric effects.
Applications: Its specific structure allows for unique applications in organic synthesis and material science.
Properties
CAS No. |
61782-59-0 |
|---|---|
Molecular Formula |
C11H11LiS |
Molecular Weight |
182.2 g/mol |
IUPAC Name |
lithium;2-cyclopropylethenylsulfanylbenzene |
InChI |
InChI=1S/C11H11S.Li/c1-2-4-11(5-3-1)12-9-8-10-6-7-10;/h1-6,8-10H,7H2;/q-1;+1 |
InChI Key |
CHDIHGQNEQACCZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1[CH-]C1C=CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)-](/img/structure/B14568006.png)
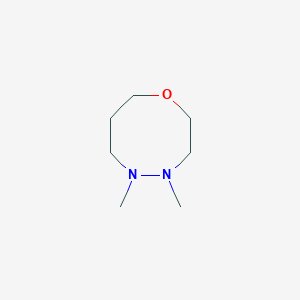
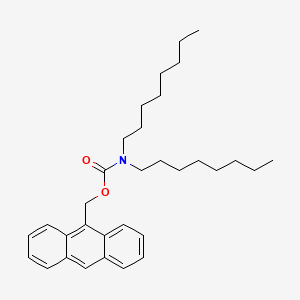
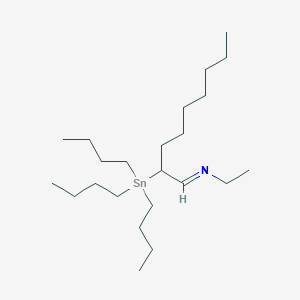
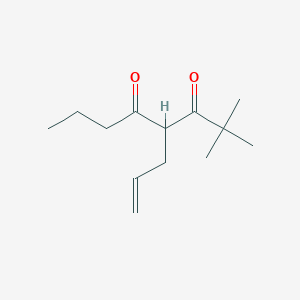

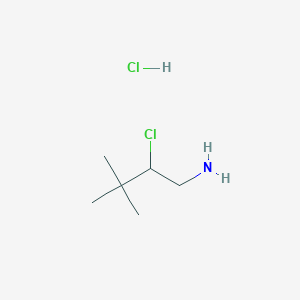

![Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide](/img/structure/B14568077.png)
